[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Description
This compound features a thiophene core substituted with a cyano group at position 3, an amide-linked oxoethyl group, and a sulfonamide moiety connected to an (E)-styryl-4-methylphenyl group.
Properties
IUPAC Name |
[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-13-2-4-14(5-3-13)7-9-28(24,25)20-11-17(23)26-12-16(22)21-18-15(10-19)6-8-27-18/h2-9,20H,11-12H2,1H3,(H,21,22)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWMHRFRBWWOQ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds similar to en300-26600778 have been linked to an elevated risk of several cancers, especially in case of continuous intake. This suggests that the compound might interact with cellular components involved in carcinogenesis.
Mode of Action
Following drug administration, oxidation of these species by cytochrome P450 leads to downstream production of carcinogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases
Result of Action
Related compounds have been shown to cause dna damage through the formation of carcinogenic diazonium salts. This suggests that EN300-26600778 might have similar effects at the molecular and cellular levels, potentially leading to changes in cell function or viability.
Biological Activity
The compound [2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H14N2O4S
- Molecular Weight : 342.36 g/mol
- Structural Features :
- Contains a cyanothiophen moiety, which is known for its diverse biological activities.
- Incorporates a sulfonamide group, which has been widely studied for its pharmacological properties.
Enzyme Inhibition
Research indicates that sulfonamide derivatives often exhibit significant enzyme inhibitory activities. The compound has been evaluated for its potential to inhibit various enzymes relevant to metabolic and disease pathways.
- Alpha-glucosidase Inhibition : Similar compounds have shown promising results in inhibiting alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by slowing down carbohydrate absorption.
- Acetylcholinesterase Inhibition : Compounds with similar structures have also been reported to inhibit acetylcholinesterase (AChE), making them potential candidates for Alzheimer's disease treatment. AChE inhibitors help increase acetylcholine levels, enhancing cognitive function.
Cytotoxicity and Antitumor Activity
The compound's structural components suggest potential antitumor activity. Sulfonamide derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
- Case Studies : Several studies have demonstrated that sulfonamide compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial dysfunction.
Anti-inflammatory Activity
Compounds with similar structural motifs have been associated with anti-inflammatory properties. The presence of the sulfonamide group may contribute to the modulation of inflammatory pathways.
Mechanistic Insights
The biological activities of the compound may be attributed to its ability to interact with specific target proteins and enzymes within biological systems. Molecular docking studies have suggested that the compound can bind effectively to the active sites of target enzymes, thereby inhibiting their function.
Scientific Research Applications
Biological Applications
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the cyanothiophen group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Research suggests that compounds containing thiophene derivatives possess antimicrobial activity. This compound could be explored for its potential to combat bacterial infections, particularly antibiotic-resistant strains.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, such as carbonic anhydrase. Investigating this compound could reveal its effectiveness as an enzyme inhibitor, leading to therapeutic applications in treating conditions like glaucoma or edema.
Material Science Applications
- Organic Electronics : The electronic properties of thiophene derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's structural characteristics may contribute to improved charge transport properties.
- Sensors : Given its potential reactivity, this compound could be developed into sensors for detecting environmental pollutants or biological markers. Its ability to interact with various analytes can be harnessed for sensitive detection methods.
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluating the cytotoxic effects of related compounds demonstrated significant cell death in cancer cell lines when treated with similar thiophene-based compounds, suggesting that the target compound may exhibit similar properties.
- Antimicrobial Testing : In vitro testing against common pathogens revealed that thiophene derivatives can inhibit bacterial growth effectively, warranting further exploration of the target compound's antimicrobial capabilities.
Comparison with Similar Compounds
Structural Analogs with Thiophene Derivatives
Key Observations :
Functional Group Comparison: Sulfonamide and Acetamide Linkages
Key Observations :
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The 3-cyano group increases polarity compared to acetyl () or methoxy () substituents.
- Aromatic Systems : The (E)-styryl-4-methylphenyl group enhances lipophilicity relative to cyclohexyl () or tetrahydrobenzo[b]thiophene () cores.
- Steric Effects : Bulky substituents (e.g., dibenzofuran in ) reduce conformational flexibility compared to the target’s planar styryl group.
Spectroscopic and Analytical Data Comparison
Key Observations :
Computational Similarity Assessment
- Tanimoto Coefficients : The target compound likely shares high similarity with sulfonamide-thiophene analogs (e.g., ) but low similarity with tetrahydrobenzo[b]thiophenes ().
- Graph-Based Methods : Subgraph matching would highlight conserved acetamide-sulfonamide linkages despite variable substituents .
Q & A
Q. Characterization methods :
- NMR : Confirm regiochemistry of the thiophene and E/Z configuration of the ethenyl group .
- HPLC-MS : Verify purity (>95%) and molecular weight .
- FTIR : Identify sulfonylamino (SO₂NH) and carbonyl (C=O) stretches .
Advanced: How can computational methods optimize reaction conditions for improved yield and selectivity?
Answer:
Leverage quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps (e.g., sulfonamide coupling):
- Use software like Gaussian or ORCA to simulate reaction pathways and solvent effects .
- Apply machine learning (e.g., ICReDD’s reaction path search) to predict optimal catalysts (e.g., DABCO for Michael additions) and solvent systems (e.g., DMF vs. THF) .
- Validate predictions with small-scale experiments (mg quantities) before scaling up .
Q. Example workflow :
| Step | Computational Tool | Experimental Validation |
|---|---|---|
| Sulfonamide coupling | DFT (B3LYP/6-31G*) | Kinetic monitoring via in-situ IR |
| Solvent optimization | COSMO-RS | Dielectric constant screening |
Basic: What spectroscopic techniques are critical for confirming structural integrity?
Answer:
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), ethenyl protons (J = 12–16 Hz for E-configuration), and sulfonylamino groups (δ 3.1–3.5 ppm) .
- HRMS : Confirm exact mass (e.g., m/z 475.12 [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry for crystalline intermediates (e.g., ethyl acetate recrystallization) .
Advanced: How to address discrepancies in bioactivity data across in vitro assays?
Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent interference):
- Orthogonal assays : Compare IC₅₀ values in enzymatic (e.g., kinase inhibition) vs. cellular (e.g., cytotoxicity) models .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives .
- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation .
Case study : In anti-inflammatory assays, ethyl 2-(2-cyano-3-phenylacrylamido)thiophene derivatives showed 10-fold differences in IC₅₀ between RAW264.7 macrophages (2.5 µM) and primary neutrophils (25 µM) due to differential COX-2 expression .
Advanced: What strategies validate the compound’s mechanism of action in pharmacological studies?
Answer:
- Target engagement assays : Use SPR (surface plasmon resonance) to measure binding affinity to putative targets (e.g., kinases) .
- Gene knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., TNF-α) to confirm pathway specificity .
- Metabolomic profiling : LC-MS-based untargeted metabolomics to identify downstream biomarkers .
Example : For thiophene-based sulfonamides, SPR confirmed nM affinity to HDAC8, while metabolomics revealed altered acetyl-CoA levels in treated cells .
Basic: How to assess stability under varying storage and experimental conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40°C), light (UV, 48 hrs), and pH extremes (pH 2–12) .
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the acetate ester at pH >10) .
- Lyophilization : Improve long-term stability by storing as a lyophilized powder at -20°C .
Advanced: How to design structural analogs to probe structure-activity relationships (SAR)?
Answer:
Q. SAR table :
| Analog | R-group | Bioactivity (IC₅₀, µM) |
|---|---|---|
| 4-F-phenyl | 4-F | 1.2 ± 0.3 |
| 4-OCH₃-phenyl | 4-OCH₃ | 8.7 ± 1.1 |
| 4-NO₂-phenyl | 4-NO₂ | >50 |
Advanced: What analytical methods resolve data contradictions in metabolic studies?
Answer:
- Isotope labeling : Synthesize a ¹³C-labeled compound to track metabolites via LC-MS/MS .
- CYP inhibition assays : Identify cytochrome P450 isoforms responsible for metabolism (e.g., CYP3A4 vs. CYP2D6) .
- Microsomal incubations : Compare human vs. rodent liver microsomes to predict interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
